molecular formula C20H25NO3 B6639978 2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol

2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol

Cat. No. B6639978
M. Wt: 327.4 g/mol
InChI Key: WNNHKXNBSFCIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMBA-ME and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DMBA-ME is not fully understood. However, it is believed to act by inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer progression. DMBA-ME has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
DMBA-ME has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMBA-ME has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In addition, DMBA-ME has been shown to induce apoptosis in cancer cells, which is an important process in the treatment of cancer.

Advantages and Limitations for Lab Experiments

DMBA-ME has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. DMBA-ME is also stable, which makes it easy to handle and store. However, DMBA-ME also has some limitations for lab experiments. It is a relatively new compound, which means that its safety and toxicity profile are not fully understood. In addition, DMBA-ME is not readily available commercially, which means that it may be difficult to obtain for some researchers.

Future Directions

There are a number of future directions for research on DMBA-ME. One area of research is the development of new synthetic methods for DMBA-ME that are more efficient and cost-effective. Another area of research is the investigation of the safety and toxicity profile of DMBA-ME, which is important for its potential use in humans. In addition, further studies are needed to fully understand the mechanism of action of DMBA-ME and its potential therapeutic applications.

Synthesis Methods

The synthesis of DMBA-ME involves the reaction of 2,2-dimethyl-3H-1-benzofuran-5-carbaldehyde with methylamine to form the intermediate compound, 2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanone. This intermediate is then reduced using sodium borohydride to yield DMBA-ME. The synthesis of DMBA-ME has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

DMBA-ME has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. DMBA-ME has been studied for its potential use in the treatment of various cancers, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2)11-16-9-14(7-8-19(16)24-20)12-21-13-18(22)15-5-4-6-17(10-15)23-3/h4-10,18,21-22H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNHKXNBSFCIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CNCC(C3=CC(=CC=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol

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